Introduction: The Quinoline Scaffold in Medicinal Chemistry
Introduction: The Quinoline Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-3-chloromethyl-6-methoxyquinoline and its Derivatives for Advanced Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Chloro-3-chloromethyl-6-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, this document will delve into its structural analogs, plausible synthetic routes, and potential applications, drawing from established data on closely related compounds.
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of various functional groups on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 2-Chloro-3-chloromethyl-6-methoxyquinoline, incorporates several key pharmacophoric features: a chloro group at the 2-position, a reactive chloromethyl group at the 3-position, and a methoxy group at the 6-position. These substituents are expected to modulate the compound's reactivity, lipophilicity, and potential for interaction with biological macromolecules.[4]
Physicochemical Properties and Identification
While the exact physicochemical properties of 2-Chloro-3-chloromethyl-6-methoxyquinoline have not been experimentally determined and reported in public databases, we can infer its characteristics from closely related analogs.
| Property | Predicted Value/Information | Source/Analogy |
| CAS Number | Not assigned. | N/A |
| Molecular Formula | C₁₁H₉Cl₂NO | Based on structure |
| Molecular Weight | 242.10 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature. | Analogy to related quinolines. |
| Solubility | Expected to be soluble in organic solvents like DMF, and chlorinated solvents.[5] | General solubility of similar heterocyclic compounds. |
Closely Related Compounds with Assigned CAS Numbers:
| Compound Name | CAS Number | Molecular Formula |
| 2-chloro-3-(chloromethyl)-7-methoxyquinoline | 73863-49-7 | C₁₁H₉Cl₂NO[6] |
| 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | 887581-15-9 | C₁₂H₁₁Cl₂NO[7] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 73568-29-3 | C₁₁H₈ClNO₂[8][9] |
| 2-Chloro-3-(chloromethyl)quinoline | Not specified, but safety data exists. | C₁₀H₇Cl₂N[10] |
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of 2-Chloro-3-chloromethyl-6-methoxyquinoline can be conceptualized starting from a readily available precursor, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. This multi-step synthesis involves the reduction of the aldehyde followed by chlorination.
Synthetic Workflow
Caption: Proposed synthetic pathway for 2-Chloro-3-chloromethyl-6-methoxyquinoline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline
This protocol is adapted from the synthesis of the 8-methoxy analog.[11]
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Reactants: 2-Chloro-6-methoxyquinoline-3-carbaldehyde, Sodium borohydride (NaBH₄), and Montmorillonite K-10 (catalyst).
-
Procedure:
-
In a beaker, combine 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) and sodium borohydride (1 mmol).
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Add a catalytic amount of Montmorillonite K-10.
-
Irradiate the mixture at 500 W for approximately 5 minutes.
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After cooling, dissolve the product in ethyl acetate.
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Filter the mixture to remove the solid residue.
-
Purify the filtrate using column chromatography on silica gel, with an ethyl acetate/petroleum ether eluent system.
-
Evaporate the solvent and recrystallize the residue from chloroform to obtain colorless crystals of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline.[11]
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Step 2: Synthesis of 2-Chloro-3-chloromethyl-6-methoxyquinoline
This procedure is based on the synthesis of 2-chloro-3-(chloromethyl)-6-methylquinoline.[12]
-
Reactants: 2-Chloro-3-hydroxymethyl-6-methoxyquinoline, Thionyl chloride (SOCl₂), Dry benzene.
-
Procedure:
-
Dissolve 2-Chloro-3-hydroxymethyl-6-methoxyquinoline (0.01 mol) in dry benzene (30 mL).
-
Add thionyl chloride (0.013 mol) to the solution.
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Reflux the mixture for 5 hours.
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After the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in ether and wash with a 10% sodium bicarbonate solution, followed by two washes with water.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to yield 2-Chloro-3-chloromethyl-6-methoxyquinoline.[12]
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Potential Applications in Drug Development
The structural motifs present in 2-Chloro-3-chloromethyl-6-methoxyquinoline suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.
As a Building Block for Bioactive Molecules
The reactive chloromethyl group at the 3-position is a key feature, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecular architectures.[12] This makes the compound a valuable starting material for creating libraries of novel quinoline derivatives for high-throughput screening.
Potential as an Anticancer and Anti-inflammatory Agent
The 2-chloro-3-formyl-6-methoxyquinoline precursor is utilized in the development of anticancer and anti-inflammatory agents.[8] It is plausible that derivatives of 2-Chloro-3-chloromethyl-6-methoxyquinoline could also exhibit similar biological activities. The chloro and methoxy groups can engage in various intermolecular interactions, such as hydrogen bonding and halogen bonding, with protein targets.[4]
Safety and Handling
Given the presence of a reactive chloromethyl group and the general toxicity profile of related chlorinated organic compounds, 2-Chloro-3-chloromethyl-6-methoxyquinoline should be handled with appropriate safety precautions.
Hazard Identification (based on 2-Chloro-3-(chloromethyl)quinoline): [10]
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures: [5][10][13]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-Chloro-3-chloromethyl-6-methoxyquinoline represents a promising, albeit not yet fully characterized, chemical entity for the advancement of drug discovery programs. Its synthesis is achievable through established chemical transformations, and its reactive nature opens up a multitude of possibilities for the creation of novel and diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.
References
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Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. NIH. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]
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ChemBK. (n.d.). 2-CHLORO-3-ETHYL-6-METHOXYQUINOLINE. Retrieved from [Link]
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Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o201. Retrieved from [Link]
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Makino, K., Sakata, G., & Morimoto, K. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from [Link]
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RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
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PubMed. (2009, December 19). 2-Chloro-3-hydroxy-methyl-6-methoxy-quinoline. Retrieved from [Link]
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Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]
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